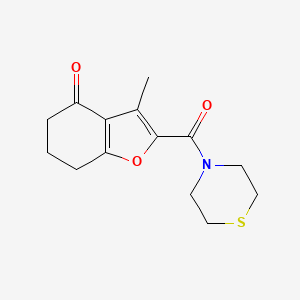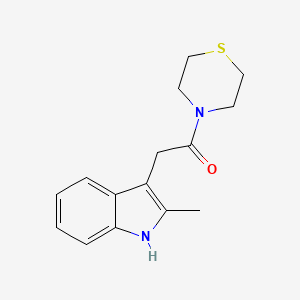![molecular formula C10H18N2O3 B7529990 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea is a synthetic compound that has been the focus of scientific research due to its unique chemical structure and potential applications. This compound is also known as DMU-212 and has been studied for its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of DMU-212 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis. DMU-212 has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
DMU-212 has been found to have various biochemical and physiological effects in animal models. The compound has been shown to reduce oxidative stress and inflammation in the brain and heart. It has also been found to improve mitochondrial function and increase ATP production in cells. Additionally, DMU-212 has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
DMU-212 has several advantages for lab experiments. The compound is stable and can be synthesized in large quantities with high purity. It is also soluble in various solvents, making it easy to work with in cell culture and animal studies. However, DMU-212 has some limitations as well. The compound has low water solubility, which can make it difficult to administer in vivo. Additionally, the mechanism of action of DMU-212 is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on DMU-212. One area of interest is the development of more potent analogs of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases such as metabolic disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of DMU-212 and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of DMU-212 involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with methyl isocyanate. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
DMU-212 has been studied for its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. The compound has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent and has been found to improve cognitive function in animal models of Alzheimer's disease. Additionally, DMU-212 has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
properties
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-11-9(13)12-8-2-4-10(5-3-8)14-6-7-15-10/h8H,2-7H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQQIMKWGCBYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCC2(CC1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

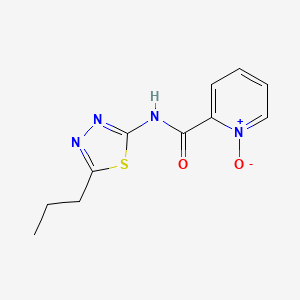
![1-[2-(3-Fluorophenyl)ethyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529919.png)
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)
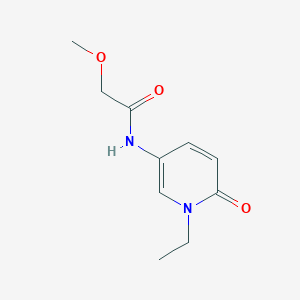
![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)
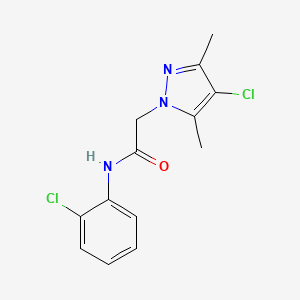

![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)
